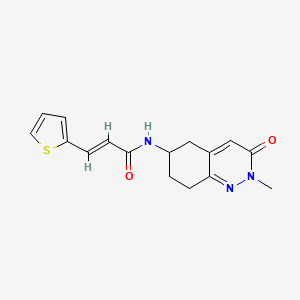

(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-19-16(21)10-11-9-12(4-6-14(11)18-19)17-15(20)7-5-13-3-2-8-22-13/h2-3,5,7-8,10,12H,4,6,9H2,1H3,(H,17,20)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKMZEFUSGQCJL-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a hexahydrocinnoline moiety and a thiophene ring. Its IUPAC name reflects its intricate functional groups:

IUPAC Name: (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

- Antimicrobial Activity

- Anticancer Properties

- Anti-inflammatory Effects

The mechanism of action for (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide is not fully elucidated; however, it is believed to interact with specific molecular targets including:

- Enzymes: Inhibition of key metabolic enzymes.

- Receptors: Modulation of receptor activity related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Antimicrobial Screening

- Cancer Cell Line Studies

Data Tables

Below is a summary table highlighting key findings from relevant studies on the biological activity of (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide.

Comparison with Similar Compounds

Key Observations :

- The thiophen-2-yl group is a recurring feature in analogs with demonstrated bioactivity, likely contributing to π-π stacking interactions in target binding .

Physicochemical Properties

Table 2. Physicochemical Comparison

Notes:

- The target compound’s molecular weight is comparable to tetrahydrocinnolin analogs (~350–370 g/mol), suggesting moderate lipophilicity .

- Melting points for thiophene-containing acrylamides in range from 147–207°C, influenced by crystallinity and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide?

- Methodology : The compound can be synthesized via coupling reactions using carbodiimide reagents like EDCI in solvents such as DMF under ice-cooled conditions. Key steps include:

- Activation of the carboxylic acid group (e.g., thiophene acrylamide derivatives) with EDCI.

- Reaction with the hexahydrocinnolin-6-amine scaffold under controlled pH and temperature.

- Purification via column chromatography (e.g., using ethyl acetate/petroleum ether gradients) and recrystallization to isolate the product .

- Validation : Confirm reaction completion using TLC and characterize intermediates via melting point and elemental analysis .

Q. How is the structure of this compound verified post-synthesis?

- Techniques :

- NMR Spectroscopy : H and C NMR (e.g., DMSO- solvent) to confirm regiochemistry, stereochemistry (E-configuration), and substituent positions. For example, vinyl protons (δ ~6.5–7.5 ppm) and thiophene/hexahydrocinnolin protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., calculated vs. observed [M+H]) .

- Elemental Analysis : Match experimental and theoretical C/H/N/S percentages .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Approach :

- In vitro antioxidant assays : DPPH radical scavenging or FRAP tests at concentrations of 10–100 μM .

- Anti-inflammatory evaluation : Carrageenan-induced paw edema models in rodents, with dose-dependent analysis (e.g., 10–50 mg/kg) .

- Data Interpretation : Compare IC values against standard agents (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Factors to Investigate :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency compared to non-polar solvents .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., epimerization) .

- Catalyst Optimization : Test alternative coupling agents (e.g., HOBt/DCC) to improve reaction kinetics .

- Yield Enhancement : Pilot reactions show yields of ~45–50% under optimized conditions .

Q. What structure-activity relationships (SAR) govern its biological activity?

- Key Modifications :

- Thiophene vs. Phenyl Substitution : Thiophene enhances π-π stacking with target proteins (e.g., kinases), improving binding affinity .

- Hexahydrocinnolin Core : Saturation reduces metabolic instability compared to aromatic cinnoline derivatives .

- Validation : Compare IC values of analogs with varying substituents (e.g., methoxy vs. nitro groups) .

Q. How to address discrepancies in biological activity data across studies?

- Troubleshooting :

- Purity Verification : Ensure >95% purity via HPLC (e.g., 98.1% purity confirmed at 70% methanol eluent) .

- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Case Study : Inconsistent anti-inflammatory results may arise from differences in animal models (e.g., murine vs. rat) or administration routes .

Q. What computational methods support the design of derivatives with improved selectivity?

- Tools :

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or NF-κB).

- ADMET Prediction : SwissADME or ProTox-II to assess pharmacokinetic and toxicity profiles pre-synthesis .

- Example : Docking studies suggest the acrylamide group forms hydrogen bonds with catalytic residues, guiding selective inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.